1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-acetamidoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPYHWQBGPPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 1 2 Acetamidoacetyl Pyrrolidine 2 Carboxylic Acid and Analogs
Regiospecific and Stereoselective Synthesis Routes
The creation of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid with a defined stereochemistry at the C-2 position hinges on synthetic routes that are both regiospecific and stereoselective. The primary starting material for many of these syntheses is the naturally occurring amino acid, L-proline or its enantiomer D-proline, which provides a chiral pool approach to the pyrrolidine-2-carboxylic acid scaffold.
Solid-Phase and Solution-Phase Synthesis Techniques
Both solid-phase and solution-phase synthesis have been effectively utilized in the preparation of pyrrolidine-2-carboxylic acid derivatives.
Solid-Phase Synthesis: This technique is particularly advantageous for the synthesis of peptide-like molecules and libraries of compounds. In the context of synthesizing analogs of this compound, solid-phase peptide synthesis (SPPS) methods are highly relevant. mdpi.com The synthesis typically begins by anchoring the C-terminal carboxylic acid of a protected proline derivative to a solid support (resin). Subsequent reactions, including the acylation of the nitrogen atom, are carried out in a stepwise manner. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be washed away, driving the reaction to completion. While direct synthesis of the title compound on a solid phase is not explicitly detailed in the provided results, the principles of SPPS are applicable. For instance, a resin-bound proline could be acylated with a protected 2-acetamidoacetic acid derivative, followed by cleavage from the resin to yield the final product. The formation of pyroglutamic acid from N-terminal glutaminyl residues, a cyclization side reaction, can be catalyzed by weak acids during solid-phase synthesis; this can be minimized by accelerating the coupling reaction. nih.gov
Solution-Phase Synthesis: Traditional solution-phase synthesis offers scalability and greater flexibility in terms of reaction conditions and monitoring. The synthesis of pyrrolidine-containing drugs often commences from cyclic precursors like proline and 4-hydroxyproline. mdpi.comnih.gov For this compound, a plausible solution-phase approach would involve the direct acylation of the secondary amine of proline with an activated derivative of 2-acetamidoacetic acid. Protecting groups for the carboxylic acid of proline, such as esters, may be necessary to prevent unwanted side reactions.
| Synthesis Technique | Advantages | Disadvantages |
| Solid-Phase Synthesis | Ease of purification, potential for automation and library synthesis. | Limited scalability, potential for resin-related side reactions. |
| Solution-Phase Synthesis | Scalability, flexibility in reaction conditions, ease of monitoring. | More complex purification, potentially lower overall yields for multi-step syntheses. |
Chiral Auxiliary Approaches in Pyrrolidine-2-carboxylic Acid Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis to control the stereochemical outcome of a reaction. While the synthesis of the title compound often starts with enantiomerically pure proline, chiral auxiliaries can be employed in de novo syntheses of substituted pyrrolidines. These auxiliaries, which are themselves chiral, are temporarily incorporated into the reacting molecule to direct the formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary is removed. This approach is particularly useful when synthesizing analogs with substitutions on the pyrrolidine (B122466) ring other than at the C-2 position.
Enantioselective Catalysis in Pyrrolidine Ring Functionalization
Enantioselective catalysis offers an efficient and atom-economical method for establishing stereocenters. In the context of pyrrolidine synthesis, metal-catalyzed and organocatalyzed reactions are prominent. For instance, the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring with high stereocontrol. nih.gov The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. nih.gov While this method is more commonly used for the de novo synthesis of the pyrrolidine ring, catalytic approaches can also be applied to the functionalization of a pre-existing pyrrolidine scaffold. For example, enantioselective C-H activation could be used to introduce substituents at specific positions on the pyrrolidine ring, although this is a more advanced and less common strategy for this particular class of compounds.
Functionalization of the Pyrrolidine Core
The synthesis of this compound specifically involves functionalization at the nitrogen atom and potential modifications of the carboxylic acid group.
Acylation Strategies at the Nitrogen Atom
The introduction of the 2-acetamidoacetyl group at the nitrogen atom of pyrrolidine-2-carboxylic acid is a key step. This is typically achieved through standard acylation or amide bond formation reactions.
Methods for Acylation:
Activated Acid Derivatives: The most common approach involves reacting the secondary amine of the proline scaffold with an activated form of 2-acetamidoacetic acid. This can include the use of:
Acid Chlorides: 2-Acetamidoacetyl chloride, prepared from the corresponding carboxylic acid, would react readily with the proline nitrogen, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Acid Anhydrides: Symmetric or mixed anhydrides of 2-acetamidoacetic acid can also be effective acylating agents.
Coupling Reagents: A wide array of peptide coupling reagents can be used to facilitate the amide bond formation between the proline nitrogen and 2-acetamidoacetic acid. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.
The choice of acylation strategy may depend on the scale of the reaction, the presence of other functional groups, and the desired level of purity. For instance, the use of coupling reagents is common in both solid-phase and solution-phase peptide synthesis due to the mild reaction conditions and high yields.
Carboxylic Acid Derivatization and Coupling Reactions
The carboxylic acid group at the C-2 position of the pyrrolidine ring is a versatile handle for further functionalization, leading to the synthesis of a wide range of analogs.
Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, tert-butyl, benzyl (B1604629) esters) to protect it during other synthetic transformations or to modify the pharmacokinetic properties of the molecule. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using alkylating agents in the presence of a base.
Amide Formation: Similar to the acylation of the nitrogen, the carboxylic acid can be coupled with a diverse range of amines to form amides. This is a common strategy in drug discovery to explore the structure-activity relationship. The same peptide coupling reagents used for N-acylation can be employed for this transformation. For example, (S)-pyrrolidine-2-carboxamide can be synthesized and used as a precursor in further reactions. medchemexpress.com
Reduction: The carboxylic acid can be reduced to a primary alcohol (a prolinol derivative). This is often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes (e.g., BH3·THF). mdpi.comnih.gov These prolinol derivatives can then serve as starting materials for the synthesis of other analogs.
| Functionalization | Reagents/Methods | Resulting Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4); Alkyl Halide, Base (e.g., Cs2CO3) | Ester |
| Amide Formation | Amine, Coupling Reagent (e.g., DCC, HATU) | Amide |
| Reduction | LiAlH4, BH3·THF | Alcohol |
Modifications at the Pyrrolidine Ring Positions
The synthesis of analogs of this compound often involves strategic modifications to the pyrrolidine ring to explore structure-activity relationships. These modifications are typically achieved by starting with functionalized precursors or by introducing substituents onto a pre-formed pyrrolidine core. Natural amino acids, particularly L-proline and 4-hydroxy-L-proline, serve as common and versatile chiral starting materials for these syntheses. mdpi.comnih.gov The functionalization of these readily available optically pure cyclic sources is a primary strategy for producing a wide array of derivatives. nih.gov
The position of substituents on the pyrrolidine ring significantly influences the molecule's properties. For instance, substituents at the C-4 position can affect the puckering of the ring, while those at the C-2 position can alter the basicity of the nitrogen atom. nih.gov Synthetic approaches are diverse and include methods such as organocatalytic enantioselective Michael addition reactions to create 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Another powerful technique is the 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles, which allows for the construction of highly substituted pyrrolidine rings. nih.gov
The challenge often lies in achieving desired stereochemistry, as many biological applications require specific enantiomers. Asymmetric synthesis, using chiral catalysts or auxiliaries, is therefore a key focus in this area. researchgate.net For example, transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. acs.org
| Position | Synthetic Strategy | Common Precursor | Reference |
|---|---|---|---|
| C-2 | Asymmetric synthesis using transaminases | ω-chloroketones | acs.org |
| C-3 | Organocatalytic Michael addition | Carboxylate-substituted enones | rsc.org |
| C-4 | Functional group manipulation | 4-Hydroxyproline | mdpi.comnih.gov |
| C-5 | Organocatalytic Michael addition | 4-oxo-2-enoates | rsc.org |
| Multiple | 1,3-Dipolar cycloaddition | Azomethine ylides and alkenes | nih.gov |
Green Chemistry Approaches in N-Acylated Pyrrolidine-2-carboxylic Acid Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-acylated amino acids, aiming to reduce environmental impact and improve safety. researchgate.net Traditional N-acylation methods often rely on acyl chlorides or anhydrides, which can be hazardous and generate stoichiometric byproducts. nih.govorientjchem.org Green approaches seek to replace these reagents and the use of volatile organic solvents with more sustainable alternatives.
Key strategies include the use of water as a reaction solvent, which is environmentally benign and cost-effective. nih.gov For instance, N-acylation of various amines has been successfully achieved in water at room temperature. nih.gov Another significant advancement is the use of enzyme-catalyzed biotransformations. researchgate.netnih.gov Enzymes like lipases or aminoacylases can catalyze amide bond formation under mild conditions, often avoiding the need for toxic activating agents required in conventional chemical synthesis. researchgate.netnih.gov These biocatalytic methods are highly desirable as they offer high selectivity and reduce the generation of hazardous waste. nih.gov
Solvent-Free Reaction Conditions
A significant step towards sustainable synthesis is the elimination of solvents altogether. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, simplified operational procedures, and often shorter reaction times. researchgate.net Mechanochemistry, which involves inducing reactions by grinding solid reactants together, has emerged as a powerful technique in this domain. researchgate.net
| Parameter | Conventional Solvent-Based Method | Solvent-Free (Grinding) Method | Reference |
|---|---|---|---|
| Solvent Use | High (e.g., THF, DMF, CH₂Cl₂) | None or minimal | researchgate.net |
| Waste Generation | Significant (solvent waste, byproducts) | Reduced | researchgate.net |
| Energy Consumption | Often requires heating/refluxing | Mechanical energy; can be lower | researchgate.net |
| Workup/Purification | Often involves extraction and chromatography | Simplified, sometimes eliminated | researchgate.net |
| Reaction Time | Variable, can be hours | Often reduced | researchgate.net |
Utilization of Ionic Liquids as Catalysts in Pyrrolidine Derivative Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of a large organic cation and an organic or inorganic anion. nih.gov They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.gov In the synthesis of pyrrolidine derivatives, ILs, particularly those based on the pyrrolidinium (B1226570) cation, can serve as both solvents and catalysts. alfa-chemistry.com
The use of a pyrrolidinium ionic liquid can influence the conversion and stereoselectivity of reactions. alfa-chemistry.com For example, in a Diels-Alder reaction, employing a pyrrolidinium IL as the solvent in the presence of a metal catalyst resulted in shorter reaction times and higher conversion compared to conventional organic solvents. alfa-chemistry.com Furthermore, ionic liquids can be anchored to catalysts or be an integral part of a catalyst's structure, which can enhance stability and facilitate catalyst recovery and reuse over multiple cycles. mdpi.commdpi.com This dual role as solvent and catalyst makes ILs an attractive option for developing more sustainable synthetic protocols. nih.gov
| Ionic Liquid Type | Cation Structure | Application in Synthesis | Reference |
|---|---|---|---|
| Pyrrolidinium-based | 1-Butyl-1-methylpyrrolidinium | Solvent/catalyst in cycloaddition reactions | alfa-chemistry.com |
| Imidazolium-based | Imidazolium | Organocatalysts, supports for catalysts | nih.gov |
| Piperidinium-based | 1-Butyl-1-methylpiperidinium | Precursors for platinum catalysts in hydrosilylation | mdpi.com |
Atom Economy and Sustainability in Synthetic Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. primescholars.com
In the context of synthesizing complex molecules like N-acylated pyrrolidine-2-carboxylic acids, designing a synthetic route with high atom economy is a primary goal. Reactions such as additions and cycloadditions are inherently more atom-economical than substitutions or eliminations, which produce stoichiometric byproducts. Poor atom economy is common in many traditional syntheses in the pharmaceutical industry, where multi-step processes can generate significant waste. primescholars.com Therefore, a sustainable synthetic design prioritizes routes that involve fewer steps and employ reactions with high atom economy, thereby reducing both material consumption and waste production. primescholars.com
Protecting Group Chemistry in Complex Pyrrolidine Derivative Synthesis
In the multistep synthesis of complex organic molecules like pyrrolidine derivatives, protecting groups are essential tools. jocpr.comwikipedia.org They are used to temporarily mask a reactive functional group to prevent it from participating in a chemical reaction occurring elsewhere in the molecule. jocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease with which it can be removed (deprotection) without affecting the rest of the molecule. jocpr.com
The ideal protecting group can be introduced in high yield under mild conditions, is stable throughout subsequent synthetic steps, and can be selectively removed, also in high yield and under mild conditions. oup.com In syntheses involving multiple functional groups, such as those found in peptide or natural product synthesis, an orthogonal protection strategy is often employed. wikipedia.org Orthogonality allows for the selective deprotection of one type of protecting group in the presence of others, enabling precise control over the synthetic sequence. oup.com
Amine Protecting Groups (e.g., Boc, Fmoc)
The secondary amine of the pyrrolidine ring and any other amine functionalities are nucleophilic and basic, necessitating their protection during many synthetic transformations. oup.com Among the most widely used amine protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). oup.comchemimpex.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is known for its stability under a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA). oup.comorganic-chemistry.org
The Fmoc group , introduced using reagents like Fmoc-Cl or Fmoc-OSu, is complementary to the Boc group. total-synthesis.com It is stable to acidic conditions but is cleaved under mild basic conditions, typically using a secondary amine such as piperidine (B6355638) in DMF. organic-chemistry.orgtotal-synthesis.com
The distinct deprotection conditions for Boc (acid-labile) and Fmoc (base-labile) make them an orthogonal pair, which is invaluable in complex syntheses like solid-phase peptide synthesis, where sequential and selective deprotection is required. total-synthesis.comnih.gov
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Reference |
|---|---|---|---|
| Structure | (CH₃)₃C-O-C(=O)- | Fluorenyl-CH₂-O-C(=O)- | oup.com |
| Common Reagent for Introduction | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu | oup.comtotal-synthesis.com |
| Stability | Stable to base, hydrogenolysis | Stable to acid | organic-chemistry.orgtotal-synthesis.com |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid, HCl) | Base (e.g., 20% Piperidine in DMF) | organic-chemistry.orgtotal-synthesis.com |
| Orthogonality | Orthogonal to each other, allowing for selective removal. | total-synthesis.com |
Orthogonal Protection Strategies
The synthesis of a substituted proline derivative like this compound involves multiple reactive sites: the secondary amine of the pyrrolidine ring, the carboxylic acid, and the primary amine of the incoming acetamidoacetyl group (prior to acetylation). An orthogonal protection strategy is therefore essential. jocpr.com This strategy employs a set of protecting groups where each group can be removed by a specific chemical method without affecting the others. iris-biotech.debham.ac.uk This allows for the sequential deprotection and modification of different functional groups within the same molecule. peptide.com
The two most prevalent orthogonal schemes in modern peptide and amino acid chemistry are the Boc/Bzl and Fmoc/tBu strategies. biosynth.com
Boc/Bzl Strategy: In this approach, the α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group, while carboxyl groups and other side-chain functionalities are often protected with benzyl (Bzl)-based groups. researchgate.net The Boc group is removed with moderate acids like TFA, while the benzyl groups are cleaved by the much harsher conditions of strong acids (like HF) or by catalytic hydrogenolysis. This difference in lability, while not perfectly orthogonal, allows for selective deprotection.
Fmoc/tBu Strategy: This is arguably the most common strategy in solid-phase peptide synthesis (SPPS) due to its use of milder reaction conditions. acs.org The α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed with a solution of piperidine in DMF. iris-biotech.de The carboxyl group of proline and other side-chain functions are protected with acid-labile groups, predominantly tert-butyl (tBu) ethers, esters, or urethanes. researchgate.net The final cleavage of the peptide from the resin and removal of the tBu groups is accomplished in a single step with strong acid (TFA). The orthogonality between the base-labile Fmoc group and the acid-labile tBu groups is a key advantage. biosynth.com
For more complex syntheses, a third or even fourth dimension of orthogonality can be introduced. acs.org This might involve incorporating an allyl (All)-based protecting group, which is removed by Pd(0) catalysis, or a photolabile group, which is cleaved by UV light. researchgate.net Such multi-level orthogonal strategies provide the synthetic flexibility required for constructing highly complex and modified proline analogs. For instance, a proline derivative could have its ring amine protected with Fmoc, its carboxyl group protected as an allyl ester, and a side-chain functional group protected with a tBu ether, allowing for selective manipulation at three distinct sites.
Iii. Advanced Spectroscopic and Structural Characterization of N Acylated Pyrrolidine 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For N-acylated pyrrolidine-2-carboxylic acid derivatives, NMR is crucial for establishing the carbon-hydrogen framework and the conformation of the pyrrolidine (B122466) ring.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assessment of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid. The chemical shifts (δ) in the spectra indicate the electronic environment of each nucleus, while the multiplicity (splitting pattern) in ¹H NMR reveals the number of adjacent protons, and integration gives the relative number of protons.
Due to the nature of the tertiary amide bond, N-acylated proline derivatives like this compound can exist as a mixture of cis and trans isomers, which are often in slow exchange on the NMR timescale. researchgate.net This can lead to the observation of two distinct sets of resonances for the atoms near the amide bond. For clarity, the following data represents the major (trans) isomer.
¹H NMR Spectroscopic Data (Illustrative) Solvent: D₂O
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2 | 4.35 | dd | 1H | α-CH of pyrrolidine |
| H-3 | 2.05-2.20 | m | 2H | β-CH₂ of pyrrolidine |
| H-4 | 1.90-2.00 | m | 2H | γ-CH₂ of pyrrolidine |
| H-5 | 3.60-3.75 | m | 2H | δ-CH₂ of pyrrolidine |
| H-1' | 4.10 | s | 2H | CH₂ of acetyl group |
¹³C NMR Spectroscopic Data (Illustrative) Solvent: D₂O
| Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 | 61.5 | α-C of pyrrolidine |
| C-3 | 30.2 | β-C of pyrrolidine |
| C-4 | 25.8 | γ-C of pyrrolidine |
| C-5 | 48.9 | δ-C of pyrrolidine |
| C-6 | 178.5 | Carboxylic acid C=O |
| C-1' | 170.1 | Amide C=O (acetyl) |
| C-2' | 45.3 | CH₂ of acetyl group |
| C-3' | 173.2 | Amide C=O (acetamido) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. uzh.chresearchgate.net For this compound, COSY would show correlations between H-2 and the H-3 protons, between H-3 and H-4 protons, and between H-4 and H-5 protons, confirming the spin system of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. science.gov This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal at 61.5 ppm in the ¹³C spectrum would show a cross-peak with the proton signal at 4.35 ppm, confirming its assignment as C-2.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four). researchgate.netyoutube.com This is vital for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for confirming the structure of this compound would include:
Correlation from the H-1' protons (δ 4.10) to the C-1' carbonyl carbon (δ 170.1) and the C-3' carbonyl carbon (δ 173.2).
Correlation from the H-2 proton (δ 4.35) to the C-6 carboxylic acid carbon (δ 178.5) and the C-1' carbonyl carbon (δ 170.1).
Correlation from the H-3' methyl protons (δ 2.05) to the C-3' carbonyl carbon (δ 173.2).
The pyrrolidine-2-carboxylic acid moiety contains a chiral center at the C-2 position. The absolute stereochemistry (L- or D-proline derivative) is typically determined by the synthesis starting material. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry in more complex derivatives by observing through-space correlations between protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. For this compound (C₉H₁₄N₂O₅), the exact mass can be calculated and compared to the experimentally determined value.
Calculated Exact Mass for C₉H₁₄N₂O₅:
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 231.09755 |
| [M+Na]⁺ | 253.07949 |
An experimentally observed mass that matches one of these calculated values to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecular structure. The fragmentation of N-acylated proline derivatives often involves characteristic losses from the side chain and cleavage of the pyrrolidine ring. nih.govncsu.edu
Plausible ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 231.10)
| Product Ion m/z (Illustrative) | Proposed Fragment Structure/Loss |
|---|---|
| 185.09 | [M+H - H₂O - CO]⁺ |
| 174.08 | [M+H - CH₃CONH₂]⁺ |
| 116.07 | [Proline+H]⁺ |
The observation of the proline iminium ion at m/z 70.07 is a characteristic fragment for proline-containing compounds. The neutral loss of the acetamidoacetyl group or parts of it further confirms the identity of the N-acyl substituent.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Polymorphism
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of N-acylated pyrrolidine-2-carboxylic acid derivatives. These methods are sensitive to the vibrational modes of chemical bonds and can provide insights into intermolecular interactions and polymorphic forms.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For a compound like this compound, the IR spectrum is expected to show a combination of characteristic bands from its carboxylic acid, secondary amide, and tertiary amide functionalities, all linked to a pyrrolidine ring.
Key expected IR absorption bands include:
O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O–H group in a carboxylic acid dimer. libretexts.orglibretexts.org
N–H Stretch (Secondary Amide): A moderate to strong absorption band is expected around 3300 cm⁻¹ corresponding to the N–H stretching vibration of the acetamido group.
C–H Stretch (Aliphatic): Multiple sharp bands are expected in the 2850–2960 cm⁻¹ range, arising from the C–H stretching vibrations within the pyrrolidine ring and the acetyl group.
C=O Stretch (Carbonyl Groups): This region is particularly informative. Three distinct carbonyl stretching bands are predicted:
Carboxylic Acid C=O: A strong band typically appears around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.orglibretexts.org
Tertiary Amide C=O (Acyl group on pyrrolidine nitrogen): This band is expected in the 1630–1680 cm⁻¹ range.
Secondary Amide C=O (Acetamido group, Amide I band): A strong absorption is anticipated around 1650 cm⁻¹.
N–H Bend (Secondary Amide, Amide II band): A characteristic band for secondary amides is expected in the 1510–1570 cm⁻¹ region.
C–O Stretch and O–H Bend (Carboxylic Acid): Bands corresponding to C–O stretching and O–H bending are typically observed in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
The precise positions of these bands can be influenced by the molecular environment, including solvent and solid-state packing effects.
Interactive Data Table: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 2500–3300 | Strong, Very Broad |
| Secondary Amide | N–H Stretch | ~3300 | Moderate to Strong |
| Pyrrolidine, Acetyl | C–H Stretch | 2850–2960 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong |
| Tertiary Amide | C=O Stretch | 1630–1680 | Strong |
| Secondary Amide | C=O Stretch (Amide I) | ~1650 | Strong |
| Secondary Amide | N–H Bend (Amide II) | 1510–1570 | Moderate |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of a bond. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, are strong in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the C-C backbone of the pyrrolidine ring and the C=O bonds. The carbonyl stretching vibrations also give rise to strong Raman bands, and shifts in their positions can provide information about hydrogen bonding and conformation. A comprehensive assignment of Raman spectra often relies on computational methods, such as Density Functional Theory (DFT), to predict vibrational wavenumbers.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as insights into the packing of molecules in the crystal lattice.
A single-crystal X-ray diffraction study of this compound would unambiguously determine its molecular structure. This analysis would confirm the absolute configuration of the chiral center at the C2 position of the pyrrolidine ring (assuming an enantiomerically pure sample). Furthermore, it would reveal the conformation of the five-membered pyrrolidine ring, which typically adopts a twisted or envelope conformation. researchgate.net The relative orientation of the carboxylic acid and the N-acyl substituent would also be precisely defined.
Studies on related N-acylated pyrrolidine derivatives have shown that these compounds crystallize in various space groups, such as the monoclinic P2₁/c and C2/c systems. mersin.edu.trnih.gov The crystallographic data provides key parameters like unit cell dimensions, bond lengths, and torsion angles that define the molecule's geometry.
Interactive Data Table: Illustrative Crystallographic Parameters for a Hypothetical N-Acylated Pyrrolidine-2-Carboxylic Acid Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 8.2, c = 15.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |
| Z | The number of molecules in the unit cell. | 4 |
The way molecules pack in a crystal is governed by a network of intermolecular interactions. For this compound, the primary interactions would be strong hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and it is highly likely to form centrosymmetric dimers via O–H···O hydrogen bonds with neighboring molecules. researchgate.net
The secondary amide group provides another hydrogen bond donor (N-H) and acceptor (C=O), which can participate in forming chains or sheets within the crystal structure. mersin.edu.tr In addition to these strong interactions, weaker C–H···O interactions involving the pyrrolidine and acetyl C-H bonds as donors and carbonyl oxygens as acceptors also play a crucial role in stabilizing the three-dimensional crystal packing. mersin.edu.tr The analysis of these interactions is critical for understanding the physical properties of the solid state.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. For pharmaceutical compounds, controlling polymorphism is critical.
N-acylated pyrrolidine-2-carboxylic acid derivatives, with their multiple hydrogen bond donors and acceptors, have the potential to exhibit polymorphism. The specific arrangement of intermolecular hydrogen bonds can vary depending on crystallization conditions (e.g., solvent, temperature), leading to different crystal forms. Crystal engineering studies would involve a systematic investigation of how different solvents or co-crystallizing agents can influence the hydrogen-bonding motifs and, consequently, direct the assembly into specific, desired crystal structures. The study of polymorphism in these derivatives is an important aspect of their solid-state characterization.
Chiral Analysis Techniques
The presence of a chiral center in the pyrrolidine ring necessitates the use of specialized analytical methods to separate and characterize the enantiomers of N-acylated pyrrolidine-2-carboxylic acid derivatives. These techniques are essential for determining enantiomeric purity and understanding the three-dimensional structure of these molecules.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation of chiral compounds, including derivatives of proline. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Research Findings:
For N-acylated proline derivatives, polysaccharide-based CSPs are particularly effective. Columns such as Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated successful separation of various proline derivatives nih.govresearchgate.netcapes.gov.br. The choice of mobile phase is critical for achieving good resolution. Typically, a normal-phase system consisting of a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as ethanol is employed. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution, especially for compounds containing a free carboxylic acid group nih.govresearchgate.netcapes.gov.br.
Studies on compounds structurally similar to "this compound," such as Boc-proline, have shown that hydrogen bonding interactions between the analyte and the CSP play a dominant role in chiral recognition, particularly for derivatives with a free carboxyl group nih.govresearchgate.net. The percentage of the alcohol modifier in the mobile phase can significantly impact the resolution of the enantiomers nih.govresearchgate.net. In some cases, supercritical fluid chromatography (SFC) has been used as an alternative to HPLC, offering faster separations nih.gov.
Interactive Data Table: Chiral HPLC Conditions for N-Acylated Proline Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Boc-proline | Chiralpak® AD-H | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | UV | nih.gov |
| Boc-2-methylproline | Chiralpak® AD-H | Hexane/Ethanol/TFA (95:5:0.1) | 1.0 | UV | nih.gov |
| DL-Proline (derivatized with NBD-Cl) | CHIRALPAK-IA | Ethanol/TFA (99.9:0.1) | 0.6 | UV (464 nm) | impactfactor.orgresearchgate.net |
| DL-Proline (derivatized with benzoyl chloride) | CHIRALCEL OX-3R | Acetonitrile/0.05% Phosphoric Acid (gradient) | 0.8 | UV (210 nm) | google.com |
Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry and conformation of chiral molecules.
Optical Rotation:
Optical rotation measures the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α], is a characteristic property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. For the closely related compound, N-acetyl-L-proline, a specific rotation value has been reported, which can serve as a reference point for "this compound."
Interactive Data Table: Specific Rotation of a Related N-Acylated Proline Derivative
| Compound | Formula | Specific Rotation [α]D | Conditions | Reference |
| N-Acetyl-L-proline | C₇H₁₁NO₃ | -86° | c=1, Ethanol |
Circular Dichroism (CD) Spectroscopy:
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the secondary structure and conformation of the molecule. Peptides and proteins containing proline often exhibit a characteristic CD spectrum associated with a polyproline II (PPII) helix. This structure typically shows a strong negative band around 204 nm and a weak positive band around 228 nm researchgate.net.
Iv. Computational and Theoretical Chemistry Studies on N Acylated Pyrrolidine 2 Carboxylic Acid Frameworks
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the fundamental electronic and structural properties of these molecules with high accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. cell.comrsc.orgresearchgate.net For N-acylated pyrrolidine-2-carboxylic acid frameworks, DFT calculations can predict a range of molecular parameters that are crucial for understanding their reactivity and intermolecular interactions.
Key parameters obtained from DFT calculations include:
Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms, providing precise values for bond lengths, bond angles, and dihedral angles. For example, in a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, the pyrrolidine (B122466) ring was found to be puckered. nih.gov
Electronic Properties: The distribution of electrons within the molecule is described by properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
Partial Atomic Charges: DFT can calculate the partial charges on each atom, which is essential for understanding electrostatic interactions and potential hydrogen bonding sites.
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov
| Parameter | Calculated Value |
|---|---|
| Bond Length (C=O) | 1.200 Å |
| Bond Length (C-N) | 1.472 Å |
| Bond Angle (N-C-C) | 112.5° |
| HOMO-LUMO Gap | 4.5 eV |
Note: The values in the table are representative and based on calculations for similar pyrrolidine-containing structures. cell.comnih.gov
N-acylated pyrrolidine-2-carboxylic acids can exist in multiple conformations due to the flexibility of the pyrrolidine ring and rotation around the amide bond. The proline ring can adopt various puckered conformations, and the N-acyl bond can exist in either a cis or trans configuration. nih.govnih.gov Conformer analysis aims to identify all possible stable structures and their relative energies.
Energy minimization calculations, often performed using DFT or other quantum mechanical methods, are used to find the lowest energy (most stable) conformation. walisongo.ac.id The relative populations of different conformers at a given temperature can be estimated from their energy differences. For N-acetyl-L-proline, a model compound, the trans conformation is generally more stable, but the population of the cis conformer can be significant and is influenced by the solvent. odinity.comnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the motion of all atoms. acs.orgresearchgate.net
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid. nih.gov By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different conformations, such as the cis-trans isomerization of the amide bond and the puckering of the pyrrolidine ring. frontiersin.orgnih.gov These simulations can reveal the preferred conformations and the energy barriers between them.
The surrounding solvent can have a significant impact on the conformation and properties of a molecule. acs.orgnih.gov MD simulations can explicitly model the interactions between the solute and solvent molecules. researchgate.net For N-acylated pyrrolidine-2-carboxylic acids, the polarity of the solvent can influence the equilibrium between cis and trans conformers. rsc.orgacs.org For instance, polar solvents may stabilize one conformer over another through hydrogen bonding or other electrostatic interactions. mdpi.com
| Solvent | Dielectric Constant | Percentage of cis Conformer |
|---|---|---|
| Benzene | 2.3 | ~10% |
| Acetone | 20.7 | ~25% |
| Water (acidic pH) | 80.1 | ~25% |
| Water (alkaline pH) | 80.1 | ~56% |
Data adapted from experimental studies on N-acetyl-L-proline, which serve as a model for the N-acylated pyrrolidine framework. odinity.com
Molecular Docking and Binding Mode Predictions (Theoretical Aspects)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govapeejay.edu In the context of drug design, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein. walisongo.ac.idrsc.orgresearchgate.net
For a molecule like this compound, which may have biological activity, molecular docking can be used to generate hypotheses about its potential protein targets and its binding orientation at the molecular level. The process involves:
Preparation of the Receptor and Ligand: This involves obtaining the 3D structures of the target protein (receptor) and the ligand. The ligand's structure is often optimized using quantum chemical methods.
Docking Simulation: A docking algorithm samples a large number of possible orientations of the ligand in the receptor's binding site.
Scoring: Each orientation is evaluated using a scoring function that estimates the binding affinity. The orientation with the best score is considered the most likely binding mode.
The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information can guide the design of new molecules with improved binding affinity and selectivity.
Ligand-Protein Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to model the interaction between a ligand, such as a pyrrolidine derivative, and a protein target. These models provide insights into the specific binding modes and the key amino acid residues involved in the interaction, which are crucial for understanding the structural basis of molecular recognition.
Research on various N-acylated pyrrolidine-2-carboxylic acid analogs has identified interactions with several types of proteins, including proteases, dehydrogenases, and receptors. For instance, computational studies have explored the binding of pyrrolidine-based inhibitors to the active sites of enzymes like Dipeptidyl Peptidase 8 (DPP8) and Proline Dehydrogenase (PRODH). nih.govtandfonline.com In the case of DPP8, molecular modeling has highlighted the significant contributions of specific glutamic acid, tyrosine, and asparagine residues in the active site to the inhibitor binding. tandfonline.com Similarly, studies on PRODH inhibitors revealed that proline analogs bind in the substrate site, but their ring orientations can differ, leading to varied interactions with residues such as Leu513. nih.govnih.gov Other protein targets for pyrrolidine derivatives that have been modeled include Myeloid cell leukemia-1 (Mcl-1) and ionotropic glutamate receptors, where electrostatic and hydrogen bonding interactions often play a key role in stabilizing the ligand-protein complex. bohrium.comnih.govnih.gov
| Protein Target | Protein Class | Key Interacting Residues (from modeling studies) | Reference |
|---|---|---|---|
| Proline Dehydrogenase (PRODH) | Oxidoreductase | Leu513 | nih.govnih.gov |
| Dipeptidyl Peptidase 8 (DPP8) | Protease | Glu275, Glu276, Tyr788, Tyr791, Asn835 | tandfonline.com |
| NMDA Receptor | Ionotropic Receptor | Glu441 | nih.gov |
| Myeloid cell leukemia-1 (Mcl-1) | Apoptosis Regulator | Not specified | bohrium.comnih.gov |
Prediction of Binding Affinities (Theoretical)
A primary goal of ligand-protein interaction modeling is the theoretical prediction of binding affinity. This is often expressed as a binding energy (e.g., in kcal/mol) or as a predicted inhibition constant (Kᵢ). These computational predictions help in prioritizing compounds for synthesis and experimental testing. Various scoring functions and computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to estimate the free energy of binding.
For example, computational studies on pyrrolidine derivatives targeting the Mcl-1 protein have been used to predict binding affinities, with some new designs showing potent predicted pIC₅₀ values. bohrium.com In other research, proline analogs targeting proline dehydrogenase were found to have theoretically determined inhibition constants in the millimolar range (1-6 mM). nih.govnih.gov More advanced methods can yield absolute binding free energies; for instance, studies on ligands binding to Leishmania major N-myristoyltransferase (LmNMT) showed estimated binding energies ranging from -9.3 kcal/mol to -12.3 kcal/mol. nih.gov These theoretical values are critical for comparing the potential efficacy of different derivatives against a specific protein target.
| Compound Type | Protein Target | Predicted Affinity Metric | Predicted Value | Reference |
|---|---|---|---|---|
| Proline Analogs | Proline Dehydrogenase (PRODH) | Inhibition Constant (Kᵢ) | 1.4 - 6 mM | nih.govnih.gov |
| Pyrrolidine Derivative (Compound 18) | Myeloid cell leukemia-1 (Mcl-1) | Inhibition Constant (Kᵢ) | 0.077 µM | nih.gov |
| 2-aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | Binding Energy | -9.3 to -12.3 kcal/mol | nih.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Development of Theoretical QSAR Models for Pyrrolidine Derivatives
For pyrrolidine derivatives, several 3D-QSAR models have been developed to understand the structural requirements for their interaction with specific targets. nih.govscispace.com Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com CoMFA models evaluate the steric and electrostatic fields of molecules, while CoMSIA models also include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com
Studies on pyrrolidine derivatives as Mcl-1 inhibitors have successfully generated stable and predictive CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. bohrium.comnih.gov The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient for an external test set (R²pred). For a QSAR model to be considered reliable, it must meet certain statistical criteria, such as Q² > 0.5 and R² > 0.6. scispace.com The visual output of these models, in the form of contour maps, helps guide the design of new derivatives by indicating regions where modifications are likely to increase or decrease activity. tandfonline.com
| QSAR Model | Cross-validated R² (Q²) | Non-cross-validated R² | Predicted R² (R²pred) for Test Set | Reference |
|---|---|---|---|---|
| CoMFA | 0.689 | 0.999 | 0.986 | bohrium.comnih.gov |
| CoMSIA | 0.614 | 0.923 | 0.815 | bohrium.comnih.gov |
| HQSAR | 0.603 | 0.662 | 0.743 | bohrium.comnih.gov |
Topological and Electronic Descriptors
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. nih.govprotoqsar.com These descriptors can be broadly classified into different categories, including topological and electronic descriptors.
Topological descriptors are derived from the 2D representation of a molecule and describe properties related to atomic connectivity and molecular shape. Examples include molecular weight, connectivity indices, and topological polar surface area (PSA), which quantifies the surface area of polar atoms and is important for predicting cell permeability. protoqsar.comresearchgate.net
Electronic descriptors are derived from the 3D electronic structure of the molecule, often calculated using quantum mechanics. ucsb.edu These descriptors relate to how a molecule will interact with others. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu Other electronic descriptors include dipole moment, polarizability, and various charge distributions. researchgate.netucsb.edu The selection of appropriate descriptors is a critical step in building a predictive QSAR model. researchgate.net
| Descriptor Type | Descriptor Name | Description | Reference |
|---|---|---|---|
| Topological | Topological Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | researchgate.net |
| Connectivity Indices | Numerical values that describe the branching and connectivity of atoms within a molecule. | protoqsar.com | |
| Electronic | HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. | ucsb.edu |
| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | ucsb.edu | |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | researchgate.net |
V. Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrrolidine 2 Carboxylic Acid Scaffolds
Elucidation of Key Structural Motifs for Theoretical Activity
The biological activity of pyrrolidine-2-carboxylic acid derivatives is dictated by several key structural motifs that influence their interaction with pharmacological targets. Understanding these motifs is crucial for designing compounds with desired theoretical activities, such as enzyme inhibition or receptor binding.
The Pyrrolidine (B122466) Ring: This saturated heterocycle serves as a rigid backbone, reducing the conformational flexibility of the molecule. researchgate.net This rigidity is advantageous as it can pre-organize the substituents into a specific spatial orientation that is optimal for binding to a biological target, thereby minimizing the entropic penalty upon binding. The non-planar, puckered conformation of the ring further enhances its ability to explore three-dimensional space and fit into complex protein binding sites. nih.gov
The Carboxylic Acid Group (C2 Position): The carboxylate at the C2 position is a critical pharmacophore. It is typically ionized at physiological pH and can act as a hydrogen bond acceptor or engage in ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's active site. This interaction often serves as a primary anchor point for the molecule.
The Nitrogen Atom (N1 Position): The ring nitrogen is a key point for diversification. In 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid, this nitrogen is acylated. The N-acyl group can form crucial hydrogen bonds with the target protein. The nature of the acyl group—its length, branching, and inclusion of aromatic or other functional groups—significantly impacts binding affinity and selectivity. For instance, in inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA), modifications to the N-acyl chain, such as adding lipophilic phenyl groups, were found to be preferable for optimal potency. rsc.org
Substituents on the Ring: Modifications to the pyrrolidine ring itself, at positions C3, C4, and C5, can fine-tune the molecule's properties. Adding substituents can alter the ring's pucker, introduce new points of interaction, or block undesirable interactions. For example, studies on PPARα/γ dual agonists showed that a cis-configuration of substituents at the C3 and C4 positions was preferred over the trans orientation for activity. nih.gov
In the context of This compound , these motifs contribute to a theoretical activity profile. The pyrrolidine ring provides a constrained scaffold, the C2-carboxylic acid acts as a primary binding anchor, and the N1-(2-Acetamidoacetyl) group offers additional hydrogen bonding opportunities through its two amide functionalities (the acetyl amide and the glycyl amide). This structure can be envisioned as mimicking a dipeptide, a principle further explored in peptidomimetic design.
| Structural Motif | Theoretical Role in Molecular Interaction | Example from this compound |
|---|---|---|
| Pyrrolidine Ring | Provides conformational rigidity; presents substituents in a defined 3D orientation. | The core five-membered ring structure. |
| C2-Carboxylic Acid | Primary binding anchor via ionic interactions or hydrogen bonding. | The -COOH group at position 2. |
| N1-Acyl Group | Participates in hydrogen bonding; provides a vector for exploring binding pockets. | The -(C=O)CH₂NH(C=O)CH₃ side chain. |
| Amide Bonds | Act as hydrogen bond donors and acceptors. | Two amide groups present in the N-acyl chain. |
Impact of Stereochemistry on Molecular Interactions and Recognition
Biological systems are inherently chiral, and thus the stereochemistry of small molecule ligands plays a paramount role in molecular recognition. For pyrrolidine-2-carboxylic acid derivatives, the stereogenic centers on the ring, particularly at the C2 position, are critical determinants of biological activity. researchgate.net
The natural amino acid, L-proline, has an (S)-configuration at the C2 carbon. Consequently, many enzymes and receptors have evolved to specifically recognize this enantiomer. The use of the (R)-enantiomer (D-proline) often results in a dramatic loss or complete abolition of activity, as the carboxylic acid and the N-acyl group are presented in a spatial orientation that cannot be accommodated by the binding site. The fixed, non-planar structure of the pyrrolidine ring means that the relative orientation of substituents is much more rigid compared to an acyclic amino acid, amplifying the importance of stereochemistry. nih.gov
Furthermore, the puckering of the pyrrolidine ring (adopting "envelope" or "twist" conformations) is influenced by substituents and their stereochemistry. researchgate.net These puckered conformations, often described as Cγ-endo (DOWN) or Cγ-exo (UP), dictate the axial or equatorial positioning of other substituents on the ring, which in turn affects their ability to interact with a target protein. researchgate.net The introduction of additional stereocenters, for example at the C3 or C4 positions, further complicates this landscape, but also offers opportunities for creating highly selective ligands. For instance, stereoselectivity at positions 3 and 4 can be correlated with the orientation of substituents on the dipolarophile used in synthesis via 1,3-dipolar cycloaddition reactions. nih.gov
Design of Analogs for Modulating Molecular Interactions
Based on SAR principles, analogs of a lead compound like this compound can be theoretically designed to modulate interactions with a target, such as an enzyme or protein. The goal is typically to enhance potency, improve selectivity, or alter the mode of interaction (e.g., from a reversible to an irreversible inhibitor).
Strategies for Analog Design:
Modification of the N-Acyl Group: The (2-Acetamidoacetyl) side chain is a prime target for modification.
Chain Length: Elongating or shortening the chain can reposition the terminal acetamido group to probe for deeper or shallower pockets in the binding site.
Functional Group Variation: Replacing the terminal methyl group of the acetyl moiety with bulkier groups (e.g., phenyl, cyclohexyl) could exploit hydrophobic pockets. nih.gov Conversely, replacing it with polar groups (e.g., hydroxyl, amine) could form new hydrogen bonds.
Rigidification: Introducing rigid linkers, such as an aromatic ring or a double bond within the side chain, can lock it into a specific conformation, potentially increasing affinity by reducing the entropic cost of binding. rsc.org
Ring Substitution: Introducing substituents onto the pyrrolidine ring can enhance affinity and selectivity.
Hydroxylation: Adding a hydroxyl group, particularly at the C4 position (as in hydroxyproline), can introduce a new hydrogen bond donor/acceptor and influence the ring pucker.
Fluorination: The substitution of hydrogen with fluorine can significantly alter the electronic properties and conformational preferences of the ring through gauche and anomeric effects, potentially enhancing binding affinity and metabolic stability. beilstein-journals.org
Carboxylic Acid Bioisosteres: The C2-carboxylic acid is crucial for binding but can limit cell permeability and oral bioavailability due to its negative charge. It can be theoretically replaced with bioisosteres—groups with similar steric and electronic properties—such as a tetrazole or a hydroxamic acid, to maintain the key interaction while improving pharmacokinetic properties.
| Analog Design Strategy | Specific Modification Example | Theoretical Goal |
|---|---|---|
| N-Acyl Group Modification | Replace terminal methyl with a phenyl group. | Exploit a potential hydrophobic pocket to increase binding affinity. |
| Ring Substitution | Introduce a fluorine atom at the C4-position. | Modulate ring pucker and improve metabolic stability. beilstein-journals.org |
| Carboxylic Acid Bioisostere | Replace C2-COOH with a tetrazole ring. | Maintain anchoring interaction while improving cell permeability. |
Peptidomimetic Design Principles Utilizing Pyrrolidine-2-carboxylic Acid
Peptides are often poor drug candidates due to their rapid degradation by proteases and poor cell permeability. Peptidomimetics are molecules that mimic the structure and function of peptides but are built from non-natural backbones to overcome these limitations. The pyrrolidine-2-carboxylic acid scaffold is an exceptional building block for peptidomimetic design.
Its rigid structure is particularly well-suited to mimic β-turns, a common secondary structure in peptides that is often critical for biological recognition. By incorporating a proline or proline analog into a peptide sequence, the conformational freedom of the backbone is restricted, effectively locking the molecule into a bioactive conformation.
The compound this compound can itself be viewed as a simple peptidomimetic. It mimics a dipeptide where proline is the C-terminal residue and the (2-Acetamidoacetyl) group mimics an N-acetylated glycine (B1666218) residue (Ac-Gly-Pro). This structure constrains the ψ (psi) dihedral angle of the residue preceding the proline, a key feature in turn formation.
Advanced peptidomimetic designs use pyrrolidine scaffolds to present amino acid side chains in specific spatial arrangements that mimic not just turns, but also helical or sheet structures. nih.gov By synthesizing pyrrolidine derivatives with functional groups attached at various points on the ring (e.g., C3 or C4), it is possible to project side-chain mimics in vectors that correspond to the i and i+1, i+2, or even i+3 residues of a peptide secondary structure. This allows for the creation of smaller, more stable molecules that retain the essential binding elements of a much larger, and less drug-like, parent peptide. nih.gov
Vi. Research on Derivatives and Analogs of 1 2 Acetamidoacetyl Pyrrolidine 2 Carboxylic Acid
Exploration of N-Substituted Pyrrolidine-2-carboxylic Acid Derivatives
The nitrogen atom of the pyrrolidine (B122466) ring is a prime site for chemical modification, and research has shown that the nature of the N-substituent plays a critical role in the biological activity of pyrrolidine-2-carboxylic acid derivatives. nih.gov Scientists have explored a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and peptidic moieties.
One area of investigation involves the synthesis of N-aryl pyrrolidine derivatives. For instance, a series of substituted N-(2-nitrophenyl)pyrrolidine-2-carboxylic acids were synthesized and evaluated for their antibacterial properties. researchgate.net The introduction of different substituents on the phenyl ring allowed for a systematic study of how electronic and steric factors influence antibacterial efficacy. It was found that certain substitutions enhanced activity against various bacterial strains. researchgate.net
In another study, pyrrolidine amide derivatives were investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain. rsc.org Structure-activity relationship (SAR) studies revealed that substitutions on a terminal phenyl group of the N-acyl chain were crucial for potency. Small, lipophilic substituents at the 3-position of the phenyl ring were found to be optimal for inhibitory activity. rsc.org
The synthesis of these N-substituted derivatives often involves standard organic chemistry reactions. N-alkylation can be achieved using alkyl halides, while N-arylation may be accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. researchgate.net A versatile method for creating N-substituted-2-acetylpyrrolidines involves the N-substitution of L-proline, followed by esterification and a Grignard reaction to introduce the acetyl group. nih.gov
Table 1: N-Substituted Pyrrolidine-2-Carboxylic Acid Derivatives and Their Activities
| Derivative Class | N-Substituent Example | Biological Target/Activity | Key Finding |
| N-Aryl Pyrrolidines | N-(2-Nitrophenyl) | Antibacterial | Substituents on the phenyl ring modulate activity against Gram-negative bacteria. researchgate.net |
| Pyrrolidine Amides | N-(3-phenyl-substituted acyl) | NAAA Inhibition | Small lipophilic groups on the phenyl ring enhance inhibitory potency. rsc.org |
| N-Acyl Pyrrolidines | N-Tosyl | α-Glucosidase Inhibition | The N-tosyl-2-acetylpyrrolidine derivative showed notable inhibitory activity. nih.gov |
Variations in the Acetamidoacetyl Moiety
The acetamidoacetyl group is a key functional component, and modifications to this side chain can significantly impact the molecule's interaction with biological targets. Research in this area focuses on altering the length of the acyl chain, substituting the acetyl methyl group, and modifying the amide linkage.
Studies on related acetamide (B32628) derivatives have provided insights into the importance of this functional group. For example, various N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and showed significant analgesic properties. nih.gov While structurally different, this research highlights the therapeutic potential of molecules containing an acetamide fragment.
In the context of pyrrolidine derivatives, research on N-substituted-2-acetylpyrrolidines as inhibitors of α-glucosidase and α-amylase is particularly relevant. nih.gov These studies demonstrate that the 2-acetyl group is a viable scaffold for enzyme inhibition. By extension, modifying the acetamidoacetyl group in the parent compound—for instance, by replacing the terminal methyl group with larger or more functionalized groups (e.g., phenyl, hydroxyl, or halogenated alkyl groups)—could modulate enzyme-binding affinity and specificity. Such modifications could be explored to develop inhibitors for a range of enzymes where the acetamide portion can interact with the active site.
Synthetic strategies for these modifications would typically involve coupling the pyrrolidine-2-carboxylic acid core with a suitably modified carboxylic acid, or by post-synthesis modification of a reactive handle installed on the acetyl group.
Cyclization and Ring System Modifications
Altering the foundational pyrrolidine ring through cyclization to form bicyclic or polycyclic systems is a sophisticated strategy to create conformationally constrained analogs. These rigid structures can offer higher receptor affinity and selectivity by locking the molecule into a bioactive conformation.
A variety of synthetic methods have been developed to construct fused ring systems containing a pyrrolidine core. The [3+2] cycloaddition reaction is a powerful tool for this purpose, allowing for the creation of bicyclic fused pyrrolidines. acs.org This approach has been used to access novel molecules for medicinal chemistry, including bicyclic sulfones and fluorinated pyrrolidines. acs.org Other strategies include:
Aza-Cope Rearrangement-Mannich Cyclization: This sequence has been used for the stereoselective synthesis of cis- and trans-fused bicyclic systems containing pyrrolidine. rsc.org
Radical Cyclization: This method provides another route to synthesize substituted pyrrolidines from acyclic precursors. diva-portal.org
Intramolecular aza-Michael Cyclization: This organocatalytic approach can generate enantioenriched pyrrolidines. whiterose.ac.uk
The formation of pyrrolidone carboxylic acid (pyroglutamic acid) from N-terminal glutamine residues in peptides is a well-known cyclization reaction that can occur under weak acid catalysis. nih.gov This type of intramolecular cyclization highlights the inherent reactivity of such structures and suggests pathways for designing novel lactam-containing derivatives. Research on the synthesis of pyrrolidine-2-one derivatives has also shown that these cyclized structures can serve as scaffolds for compounds with antibacterial activity. uomustansiriyah.edu.iqresearchgate.net
Table 2: Cyclization Strategies for Pyrrolidine Derivatives
| Cyclization Method | Resulting Structure | Key Features |
| [3+2] Cycloaddition | Fused Bicyclic Pyrrolidines | General approach for medchem-relevant scaffolds. acs.org |
| Aza-Cope/Mannich | Fused Bicyclic Azepines/Oxepines | High stereoselectivity for cis- and trans-fused systems. rsc.org |
| Intramolecular aza-Michael | Substituted Pyrrolidines | Asymmetric synthesis leading to high enantiomeric excess. whiterose.ac.uk |
| Intramolecular Amidation | Pyrrolidone Carboxylic Acid | Formation of a lactam ring. nih.gov |
Synthesis and Evaluation of Macrocyclic Pyrrolidine Conjugates
Incorporating the pyrrolidine-2-carboxylic acid scaffold into a macrocyclic structure is a strategy used to mimic peptide loops and turns, leading to compounds with enhanced stability and biological activity. Proline-rich cyclic peptides (PRCPs) are a class of natural products that exemplify this approach, exhibiting a wide range of potent pharmacological activities. nih.gov
The synthesis of these macrocycles is a complex undertaking, often involving a combination of solid-phase and solution-phase peptide synthesis techniques. nih.gov A key step is the head-to-tail cyclization of a linear peptide precursor. For example, a bioactive, proline-rich cyclic heptapeptide (B1575542) was synthesized via the cyclization of its linear counterpart after deprotection of the terminal amino and carboxyl groups. researchgate.net The constrained geometry imposed by cyclization can significantly alter the specificity of these peptides for their target receptors. nih.gov
The fragmentation behavior of macrocyclic ions containing proline has also been studied, confirming that head-to-tail cyclization occurs and that the resulting macrocyclic structure influences how the molecule breaks apart under collision-induced dissociation. researchgate.net This fundamental research provides insights into the structural properties of these complex molecules. The development of proline-rich macrocycles continues to be an active area of research, particularly for targeting challenging biological interactions like protein-protein interfaces. nih.gov
Incorporation into Peptidomimetic Structures
The unique structural properties of pyrrolidine-2-carboxylic acid (proline) make it a cornerstone in the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved drug-like properties. acs.org The rigid five-membered ring of proline restricts the conformational freedom of the peptide backbone, making it an excellent tool for inducing specific secondary structures, such as β-turns. nih.gov
Proline and its analogs are frequently used to stabilize bioactive conformations and enhance resistance to proteolytic degradation. researchgate.net The field of "proline editing" allows for the synthesis of diverse peptides with stereospecifically modified proline residues directly on a solid phase, providing a powerful tool for structure-activity relationship studies. nih.govacs.org
Furthermore, pyrrolidine-based scaffolds can serve as "universal peptidomimetics," capable of presenting amino acid side-chains in spatial arrangements that mimic various secondary structures, including helices and β-sheets. nih.gov The development of pseudo-prolines, where the pyrrolidine ring is modified, is another strategy to fine-tune the conformational properties of peptides for molecular recognition and drug design. semanticscholar.org The ultimate goal is to create smaller, non-peptide molecules that retain the biological activity of the parent peptide but possess superior pharmacokinetic profiles. upc.edu
Vii. Stereochemistry and Chirality in Pyrrolidine 2 Carboxylic Acid Research
Chiral Synthesis and Enantiomeric Purity Control
The synthesis of enantiomerically pure pyrrolidine-2-carboxylic acid derivatives is a key objective in medicinal chemistry to ensure the desired therapeutic effect and minimize potential off-target activities. Chiral synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral compound.
A common and effective strategy for the chiral synthesis of such derivatives begins with a readily available, optically pure starting material, often referred to as the "chiral pool." L-proline and its derivatives, being naturally occurring chiral amino acids, are frequently utilized as foundational building blocks for this purpose. nih.govnih.gov The synthesis of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid would typically start from either (S)- or (R)-pyrrolidine-2-carboxylic acid (proline). The subsequent acylation of the nitrogen atom with a 2-acetamidoacetyl group would proceed while preserving the stereochemistry of the starting material.
Several methods are employed to achieve high enantiomeric purity:
Use of Chiral Catalysts: Asymmetric transformations can be mediated by chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. unibo.it While direct catalytic asymmetric synthesis of this specific compound is not widely documented, proline itself and its derivatives are used as organocatalysts in various asymmetric reactions. unibo.it
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Enzymatic Resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Controlling and verifying the enantiomeric purity of the final product is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard analytical technique for separating and quantifying enantiomers. Spectroscopic methods, such as nuclear magnetic resonance (NMR) using chiral solvating or shift reagents, are also employed to determine enantiomeric excess (ee).
Table 1: Comparison of Chiral Synthesis Strategies for Pyrrolidine-2-carboxylic Acid Derivatives
| Strategy | Description | Typical Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials like L-proline. | >99% |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in a reaction. | 90-99% |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | >95% |
| Enzymatic Resolution | Enzymes selectively modify one enantiomer in a racemic mixture. | Variable, can approach >99% |
Investigation of Chiral Recognition Mechanisms in Molecular Systems
Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule. nih.gov This phenomenon is fundamental to many biological processes, as enzymes, receptors, and other biological macromolecules are chiral. The distinct three-dimensional structures of enantiomers lead to the formation of diastereomeric complexes with a chiral selector, which have different energies and stabilities. nih.gov
For this compound, the chirality at the C-2 position of the pyrrolidine (B122466) ring is a key determinant in its interaction with biological targets. The carboxylic acid, the acetamidoacetyl side chain, and the pyrrolidine ring itself can all participate in intermolecular interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The specific spatial orientation of these groups dictates the binding affinity and specificity.
The "three-point interaction model" is a classic concept used to explain chiral recognition, where at least three points of interaction between the chiral selector and the enantiomer are necessary for discrimination. nih.gov In the context of a biological receptor, the (S)-enantiomer of a pyrrolidine-2-carboxylic acid derivative might fit perfectly into the binding site, while the (R)-enantiomer may not be able to establish the same favorable interactions due to steric hindrance or improper orientation of key functional groups.
Synthetic receptors incorporating amide functionalities have been designed to study and mimic the chiral recognition of carboxylates. mdpi.com These studies help in understanding the forces that govern enantioselective binding and can aid in the design of new chiral selectors and resolving agents.
Diastereoselective Synthesis Approaches for Pyrrolidine-2-carboxylic Acid Derivatives
When a molecule contains more than one chiral center, diastereomers can exist. Diastereoselective synthesis aims to selectively produce one diastereomer out of a mixture of possible diastereomers. While this compound itself has only one stereocenter, modifications to the pyrrolidine ring or the side chain can introduce additional chiral centers.
One of the most powerful methods for constructing the pyrrolidine ring with control over multiple stereocenters is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves an azomethine ylide reacting with a dipolarophile (typically an alkene). The stereochemistry of the starting materials and the reaction conditions can influence the stereochemical outcome of the cycloadduct, leading to the formation of specific diastereomers of substituted pyrrolidines. researchgate.net
For instance, if a chiral dipolarophile is used in the reaction with an azomethine ylide derived from an amino acid, the facial selectivity of the cycloaddition can be controlled, leading to a high degree of diastereoselectivity.
Another approach involves the functionalization of a pre-existing chiral pyrrolidine ring. For example, starting with a derivative of 4-hydroxyproline, which has two stereocenters, subsequent chemical transformations can be carried out in a diastereoselective manner, influenced by the existing stereochemistry of the ring. The steric hindrance and electronic properties of the substituents on the ring guide the incoming reagents to a specific face of the molecule.
Table 2: Common Diastereoselective Synthesis Methods for Substituted Pyrrolidines
| Method | Description | Key Features |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | High degree of stereocontrol possible by choosing appropriate reactants and catalysts. |
| Functionalization of Chiral Precursors | Chemical modification of a chiral pyrrolidine derivative like 4-hydroxyproline. | The existing stereocenters direct the stereochemical outcome of subsequent reactions. |
| Mannich-Type Reactions | Enantioselective addition of an enolate to an imine. | Can be catalyzed by chiral pyrrolidine derivatives to create new stereocenters with high diastereoselectivity. acs.org |
Viii. Applications of Pyrrolidine 2 Carboxylic Acid Derivatives As Synthetic Intermediates
Precursors in Complex Natural Product Synthesis
Pyrrolidine-2-carboxylic acid and its derivatives are integral starting materials in the total synthesis of numerous complex natural products. The inherent chirality of these building blocks allows for the direct incorporation of stereocenters into the target molecule, significantly simplifying synthetic routes. mdpi.com For instance, pyroglutamic acid, a lactam derivative of glutamic acid that contains a pyrrolidone ring, is a common chiral pool starting material. acs.org
One notable application is in the synthesis of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms. The pyrrolidine (B122466) ring is a core component of many alkaloids, and derivatives of pyrrolidine-2-carboxylic acid provide a straightforward entry into these complex structures. nih.gov For example, the synthesis of various pyrrolidine-containing alkaloids leverages the stereochemistry of commercially available proline derivatives to control the stereochemical outcome of the final product.
Furthermore, these derivatives are employed in the synthesis of non-proteinogenic amino acids and peptide-based natural products. Their rigid scaffold can be strategically functionalized to introduce diverse side chains and functionalities, leading to the creation of novel peptide analogues with unique biological activities. The versatility of these precursors allows chemists to access a wide range of natural product classes with high levels of stereocontrol.
Building Blocks for Heterocyclic Scaffolds
The pyrrolidine-2-carboxylic acid framework is a valuable building block for the construction of more complex heterocyclic systems. unibo.it Its functional groups—the secondary amine and the carboxylic acid—provide reactive handles for a variety of chemical transformations, including cyclization reactions. These reactions can lead to the formation of fused, spirocyclic, and bridged bicyclic systems containing the pyrrolidine core.
A common strategy involves the use of 1,3-dipolar cycloaddition reactions, where azomethine ylides generated from pyrrolidine-2-carboxylic acid derivatives react with various dipolarophiles to yield highly substituted pyrrolidine rings. nih.govnih.gov This method is particularly powerful for the stereoselective synthesis of complex pyrrolidine-containing scaffolds. The regio- and stereoselectivity of these cycloadditions can often be controlled by the choice of reactants and reaction conditions.
Moreover, the pyrrolidine ring can be incorporated into larger heterocyclic systems through multi-step synthetic sequences. For instance, derivatives can be elaborated into pyrrolizidine (B1209537) and indolizidine alkaloids, which are characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. The synthesis of these complex scaffolds often relies on the initial stereochemistry of the pyrrolidine-2-carboxylic acid derivative to establish the desired stereochemical configuration in the final product. The following table illustrates some of the heterocyclic scaffolds that can be synthesized from pyrrolidine-2-carboxylic acid derivatives.
| Heterocyclic Scaffold | Synthetic Strategy | Reference Example |
| Substituted Pyrrolidines | 1,3-Dipolar Cycloaddition | Generation of azomethine ylides from proline derivatives for reaction with alkenes. nih.gov |
| Pyrrolizidine Alkaloids | Intramolecular Cyclization | Elaboration of a proline derivative followed by ring-closing reactions. |
| Indolizidine Alkaloids | Multi-step Synthesis | Stepwise construction of the second ring onto a functionalized pyrrolidine precursor. |
| Spiro-pyrrolidines | Spirocyclization Reactions | Intramolecular cyclization of a proline derivative bearing a suitable tethered functional group. |
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Perhaps one of the most significant applications of pyrrolidine-2-carboxylic acid derivatives is their use as chiral auxiliaries and ligands in asymmetric synthesis. acs.orgmdpi.com The inherent chirality of these compounds allows for the transfer of stereochemical information to a prochiral substrate, leading to the formation of a single enantiomer of the desired product.
As chiral auxiliaries, derivatives of pyrrolidine-2-carboxylic acid can be temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary can be cleaved and recovered, having imparted its chirality to the product. This approach has been successfully applied to a wide range of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
In the realm of asymmetric catalysis, pyrrolidine-based structures are central to the design of highly effective chiral ligands for transition metal catalysts and as organocatalysts themselves. unibo.it L-proline and its derivatives have been shown to catalyze a variety of asymmetric reactions with high enantioselectivity. researchgate.net For example, proline-catalyzed aldol and Mannich reactions are powerful methods for the enantioselective formation of carbon-carbon bonds. researchgate.net The following table provides examples of asymmetric reactions where pyrrolidine-2-carboxylic acid derivatives play a crucial role.
| Role | Asymmetric Reaction | Mechanism of Stereocontrol |
| Organocatalyst | Aldol Reaction | Formation of a chiral enamine intermediate from a ketone and a proline catalyst. researchgate.net |
| Organocatalyst | Mannich Reaction | Three-component coupling of an aldehyde, an amine, and a ketone catalyzed by proline. researchgate.net |
| Organocatalyst | Michael Addition | Enantioselective addition of ketones to nitro-olefins. researchgate.net |
| Chiral Ligand | Asymmetric Hydrogenation | Coordination to a metal center to create a chiral catalytic environment for the reduction of prochiral alkenes. |
| Chiral Auxiliary | Asymmetric Alkylation | The auxiliary directs the approach of an electrophile to one face of a prochiral enolate. |
The development of novel pyrrolidine-based organocatalysts continues to be an active area of research, with modifications to the pyrrolidine ring leading to improved reactivity and enantioselectivity in a wide range of asymmetric transformations. mdpi.com
X. Future Research Directions and Emerging Trends in N Acylated Pyrrolidine 2 Carboxylic Acid Chemistry
Development of Advanced Synthetic Methodologies
Future research will likely prioritize the development of more efficient, stereoselective, and environmentally benign methods for synthesizing N-acylated pyrrolidine-2-carboxylic acids. While various synthetic approaches exist for N-arylation and other modifications of the pyrrolidine (B122466) ring, there is a continuous drive for innovation. nih.gov Key areas of development are expected to include:
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of reaction control, scalability, and safety. Future methodologies may leverage flow chemistry for the synthesis of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid and its analogs, enabling rapid optimization and production.
Biocatalysis: The use of enzymes as catalysts can provide unparalleled stereoselectivity under mild reaction conditions. The development of engineered enzymes for the synthesis of chiral pyrrolidine derivatives is an emerging area that could lead to more sustainable and efficient manufacturing processes.
Multicomponent Reactions: Designing novel multicomponent reactions that allow for the one-pot synthesis of complex N-acylated pyrrolidine-2-carboxylic acids from simple starting materials will be a key focus. nih.gov This strategy enhances synthetic efficiency by minimizing intermediate isolation and purification steps.
These advanced synthetic methods will not only facilitate the synthesis of known compounds but also open doors to previously inaccessible derivatives with unique properties.
Exploration of Novel Molecular Interactions and Binding Modes
A deeper understanding of the molecular interactions and binding modes of this compound is crucial for its potential applications, particularly in drug discovery. The pyrrolidine scaffold's three-dimensional structure, influenced by ring puckering and the stereochemistry of its substituents, plays a significant role in its biological activity. nih.govresearchgate.net Future research in this area will likely focus on:
High-Resolution Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in elucidating the precise binding modes of these compounds with their biological targets.
Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can provide detailed insights into the conformational preferences of the molecule and the energetic landscapes of its interactions with proteins. uu.nl
Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be employed to quantify the binding affinities and thermodynamics of these interactions, providing a more complete picture of their molecular recognition profiles.
The interaction of the carboxylate group, in particular, can adopt various binding modes, including monodentate, bidentate (chelate), and bridging interactions, which can significantly influence the stability and specificity of the compound's binding. uu.nlbuffalo.edu A thorough investigation of these modes for this compound will be a key area of future research.
Integration with Artificial Intelligence and Machine Learning in Drug Design (Theoretical)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug design process for compounds like this compound. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods. springernature.com Theoretical applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models can be trained on existing libraries of pyrrolidine derivatives to design novel molecules with desired properties, such as enhanced binding affinity or improved pharmacokinetic profiles. youtube.com
Predictive Modeling: ML algorithms can be used to predict the biological activity, toxicity, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen vast chemical libraries to identify potential hits that bind to a specific biological target. youtube.com This can significantly accelerate the initial stages of drug discovery.
By leveraging the power of AI and ML, researchers can explore a much larger chemical space and make more informed decisions, ultimately leading to a more efficient and cost-effective drug discovery pipeline for N-acylated pyrrolidine-2-carboxylic acid derivatives.
Applications in Materials Science and Supramolecular Chemistry (Theoretical)
The unique structural features of the pyrrolidine-2-carboxylic acid scaffold also present theoretical opportunities in materials science and supramolecular chemistry. The ability of the proline residue and its derivatives to act as "tectons" or molecular building blocks allows for the rational design of supramolecular assemblies. nih.gov Key theoretical applications include:
Self-Assembling Materials: The strategic placement of functional groups on the pyrrolidine ring could enable the design of molecules that self-assemble into well-defined nanostructures, such as nanofibers or gels. nih.govacs.orgacs.org These materials could have applications in areas like tissue engineering and drug delivery.
Functional Polymers: N-acylated pyrrolidine-2-carboxylic acids could be incorporated as monomers into polymers to create materials with specific properties, such as enhanced thermal stability or tailored surface characteristics. researchgate.net
Molecular Sensors: The pyrrolidine scaffold can be incorporated into larger host molecules designed to selectively bind and detect specific analytes, leveraging supramolecular interactions for sensing applications. rsc.org
The predictable conformations and hydrogen bonding capabilities of the proline backbone make it an attractive component for the bottom-up construction of complex and functional supramolecular architectures. nih.govnih.gov
Expanding the Scope of Derivatization and Structural Diversity
Future research will undoubtedly focus on expanding the structural diversity of N-acylated pyrrolidine-2-carboxylic acids to explore a wider range of chemical space and unlock new functionalities. acs.org The pyrrolidine ring offers multiple points for modification, and a systematic exploration of these possibilities will be a key trend. nih.govresearchgate.net Strategies for expanding structural diversity will include:
Substitution at the Pyrrolidine Ring: Introducing a variety of substituents at different positions on the pyrrolidine ring can significantly impact the molecule's conformation, polarity, and biological activity. rsc.org
Modification of the N-Acyl Group: Varying the length, rigidity, and functional groups of the N-acyl chain can modulate the compound's properties.
Stereochemical Exploration: The synthesis and evaluation of different stereoisomers are crucial, as the spatial arrangement of substituents can have a profound effect on biological activity. nih.govresearchgate.net
A comprehensive library of structurally diverse N-acylated pyrrolidine-2-carboxylic acid derivatives will provide a valuable resource for screening against various biological targets and for the discovery of novel applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Start with pyrrolidine derivatives as the core scaffold. Introduce the acetamidoacetyl group via amidation or nucleophilic substitution. Key factors include solvent choice (polar aprotic solvents like DMF for amidation), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., HATU for efficient coupling). Post-synthesis purification via reverse-phase HPLC ensures high purity (>95%) .
- Data Analysis : Monitor reaction progress using LC-MS to detect intermediates. Compare yields under varying conditions (e.g., 60% yield at 25°C vs. 45% at 40°C due to thermal decomposition).
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodology : Use - and -NMR to confirm the pyrrolidine backbone and acetamidoacetyl substituents. For stereochemical analysis, employ X-ray crystallography (as in for similar pyrrolidine derivatives) . Pair HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with mass spectrometry for purity validation.
- Data Contradictions : If NMR signals overlap (e.g., methylene protons in pyrrolidine), use 2D techniques like COSY or HSQC to resolve ambiguities .
Q. How should this compound be stored to maintain stability, and what degradation products are likely?
- Methodology : Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the acetamido group. Assess stability via accelerated aging studies (40°C/75% RH for 1 month). Detect degradation products (e.g., free pyrrolidine-2-carboxylic acid) using LC-MS .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodology : Synthesize analogs with modifications to the acetamidoacetyl group (e.g., replacing acetyl with propionyl) or pyrrolidine ring (e.g., fluorination at C3). Test inhibitory activity against target enzymes (e.g., proteases) via kinetic assays. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
- Data Interpretation : If a methylated analog shows 10-fold lower IC than the parent compound, analyze steric/electronic interactions in the enzyme active site.
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology : Generate a 3D structure using Gaussian09 (DFT/B3LYP/6-31G*). Perform molecular dynamics simulations (AMBER) to study binding modes to receptors like GPCRs. Validate predictions with SPR (surface plasmon resonance) binding assays .
- Contradictions : If simulations predict strong binding but experimental is weak, reassess solvation effects or protonation states in the model.
Q. What experimental designs are suitable for studying metabolic stability in vitro?
- Methodology : Incubate the compound with liver microsomes (human or rodent) and monitor depletion via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation. Compare half-life () to reference compounds (e.g., propranolol) to rank metabolic liability .
- Troubleshooting : If unexpected metabolites arise (e.g., hydroxylation at non-predicted sites), employ -labeling or H/D exchange studies to trace reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
